molecular formula C8H9F2N B1390654 4-(1,1-Difluoropropyl)pyridine CAS No. 1186195-22-1

4-(1,1-Difluoropropyl)pyridine

Cat. No. B1390654
M. Wt: 157.16 g/mol
InChI Key: ZOPDIUBJCVLBFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-dihydropyridines (DHPs), a class to which 4-(1,1-Difluoropropyl)pyridine belongs, has been a subject of interest in scientific research. Traditional methods of synthesis include the reduction of pre-activated pyridines using strong inorganic reductants and the Hantzsch cyclocondensation . More recently, catalytic reduction reactions of pyridines employing milder reducing reagents such as boranes and silanes have been developed .


Molecular Structure Analysis

The molecular structure of 4-(1,1-Difluoropropyl)pyridine is based on the pyridine ring, with a difluoropropyl group attached at the 4-position.


Chemical Reactions Analysis

An interesting chemical reaction involving pyridines, including 4-(1,1-Difluoropropyl)pyridine, is the inverse hydroboration reaction. This process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .

Scientific Research Applications

  • Polymer Synthesis and Characterization :

    • Liaw, Wang, and Chang (2007) synthesized a novel diamine containing a pyridine heterocyclic group and a pyrene substituent, which was used in the preparation of poly(pyridine−imide). This polymer exhibited good thermal stability, high dielectric constant, and could be cast into a flexible and tough film with significant tensile strength and modulus (Liaw, Wang, & Chang, 2007).
  • Organic Synthesis and Green Chemistry :

    • Khaksar and Gholami (2014) developed an eco-friendly and efficient method to synthesize 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives using 2,2,2-trifluoroethanol as the solvent. This method demonstrated high yields and operational simplicity, contributing to green chemistry practices (Khaksar & Gholami, 2014).
  • Chemical Functionalization and Applications :

    • Dolewski, Hilton, and McNally (2017) explored the functionalization of pyridines, including those similar to 4-(1,1-Difluoropropyl)pyridine. They developed methods for selectively transforming the 4-position of the pyridine scaffold, which is crucial for creating useful pyridine derivatives in fields like pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).
  • Material Science and Photoluminescent Probes :

    • Zhao et al. (2004) synthesized heterometallic coordination polymers that showed potential as luminescent probes, particularly for Zn2+ ions. These materials featured 1D channels and exhibited significant emission intensity changes upon the addition of specific metal ions (Zhao et al., 2004).
  • Catalysis and Aerobic Alcohol Oxidation :

    • Steinhoff and Stahl (2002) studied a catalyst system involving Pd(OAc)(2) and pyridine, showing efficiency in the oxidation of alcohols with molecular oxygen. Their research provided valuable insights for designing more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).

Safety And Hazards

The safety data sheet for pyridine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

The inverse hydroboration reaction represents a new mode for pyridine functionalization . This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods . This could open up new avenues for the synthesis and application of 4-(1,1-Difluoropropyl)pyridine and related compounds.

properties

IUPAC Name

4-(1,1-difluoropropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-8(9,10)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPDIUBJCVLBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306321
Record name 4-(1,1-Difluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoropropyl)pyridine

CAS RN

1186195-22-1
Record name 4-(1,1-Difluoropropyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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